molecular formula C18H14N2O3 B15143980 Quinocetone-D5

Quinocetone-D5

Cat. No.: B15143980
M. Wt: 311.3 g/mol
InChI Key: IOKWXGMNRWVQHX-XEDLNDPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinocetone-D5 (C₁₉H₁₅D₅N₂O₃) is a deuterium-labeled analog of quinocetone, a synthetic antimicrobial agent widely used in veterinary medicine to enhance feed efficiency and control bacterial dysentery in livestock . The deuterium substitution at five hydrogen positions increases its molecular weight, making it distinguishable via mass spectrometry (precursor ion m/z 312.1, product ion m/z 278.1) . With a purity >98%, this compound is primarily employed as an internal standard in analytical workflows, such as isotope dilution-ultrahigh-performance liquid chromatography-tandem mass spectrometry (ID-UHPLC-MS/MS), to quantify quinocetone residues in biological samples . No clinical development has been reported for this compound, limiting its use to research and regulatory compliance testing .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

311.3 g/mol

IUPAC Name

(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

InChI

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D

InChI Key

IOKWXGMNRWVQHX-XEDLNDPXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:

Chemical Reactions Analysis

Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinocetone-D5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.

    Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.

    Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.

    Industry: Applied in the development of new antimicrobial agents and feed additives

Mechanism of Action

Quinocetone-D5 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structurally Similar Deuterated Antibiotics

Deuterated compounds like Quinocetone-D5 are critical in analytical chemistry for their isotopic stability and role in minimizing matrix effects. Below are key comparisons with structurally analogous deuterated antibiotics:

Compound Molecular Weight (m/z) Parent Compound Primary Application Purity Key Distinction
This compound 312.1 Quinocetone Internal standard for LC-MS/MS analysis >98% Targets Gram-negative bacteria in livestock
Ceftiofur-D3 527.1 Ceftiofur Quantifying cephalosporin residues >98% Broad-spectrum β-lactam antibiotic
Lincomycin-D3 410.2 Lincomycin Monitoring lincosamide pharmacokinetics >98% Targets anaerobic bacteria and protozoa

Key Insights :

  • Analytical Utility : All three deuterated compounds serve as internal standards in residue analysis but differ in parent compound class and microbial targets .
  • Structural Variance: this compound belongs to the quinoxaline-1,4-dioxide class, whereas Ceftiofur-D3 and Lincomycin-D3 are derived from β-lactams and lincosamides, respectively .

Functionally Similar Non-Deuterated Antimicrobials

This compound shares antimicrobial functionality with non-deuterated agents but differs in application scope:

Compound Source Mechanism of Action Primary Use Clinical Status
This compound Synthetic Disrupts bacterial DNA synthesis Veterinary medicine, analytical research No clinical development
Rachelmycin Natural (Streptomyces) Binds DNA minor groove, forms adducts Antitumor therapy Preclinical research

Key Insights :

  • Target Specificity: this compound is used prophylactically in livestock, while Rachelmycin exhibits potent antitumor activity through DNA alkylation .
  • Regulatory Status: Rachelmycin’s covalent DNA binding raises toxicity concerns, limiting its veterinary use compared to this compound .

Other Deuterated Research Compounds

Deuterated compounds like 9-cis-Retinol Acetate-D5 share isotopic labeling with this compound but diverge in function:

Compound Molecular Formula Application Key Distinction
This compound C₁₉H₁₅D₅N₂O₃ Antimicrobial residue analysis Veterinary focus, synthetic origin
9-cis-Retinol Acetate-D5 C₂₂H₂₇D₅O₂ Vitamin A metabolism studies Nutritional research, no antimicrobial role

Key Insights :

  • Analytical Challenges: Both compounds face extraction complexities due to matrix interactions, as noted in REACH guidance . However, 9-cis-Retinol Acetate-D5 is used in nutrient studies, unlike this compound’s regulatory applications .

Research Findings and Implications

  • Stability in Analysis: this compound’s deuterium labeling enhances its reliability in LC-MS/MS workflows, reducing ion suppression compared to non-deuterated analogs .
  • Regulatory Compliance : Its role in residue testing aligns with EU guidelines requiring stringent monitoring of veterinary drug residues, though chemical analysis of articles remains costly and technically demanding .

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